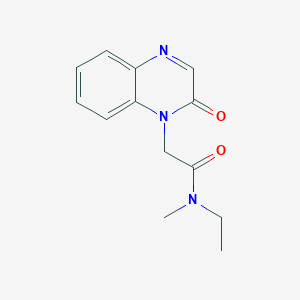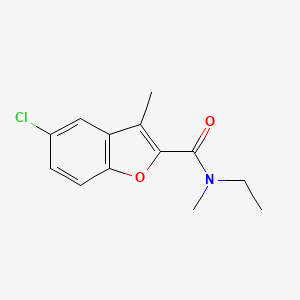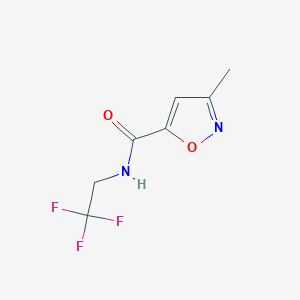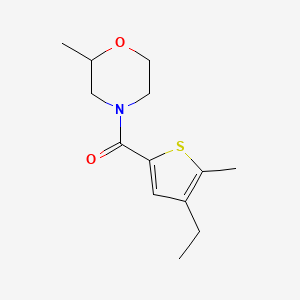![molecular formula C28H20N4O3 B7566435 N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase, MET. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide inhibits the activation of the MET receptor by binding to its kinase domain. This prevents the downstream signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide has been shown to have a potent anti-tumor effect in preclinical models of cancer. This compound inhibits the growth and metastasis of cancer cells, induces apoptosis, and reduces angiogenesis. Additionally, N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide is its specificity for the MET receptor, which reduces the risk of off-target effects. Additionally, N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, the limitations of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide include its low solubility and poor pharmacokinetic properties, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide. One area of interest is the development of more potent and selective MET inhibitors based on the structure of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide. Additionally, further studies are needed to determine the optimal dosing and administration of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide involves several steps, including the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-3-pyridinecarboxamide, followed by the addition of 3-carbamoylphenol to yield N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide.
Applications De Recherche Scientifique
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and liver cancer. In these studies, N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the MET signaling pathway. This pathway is involved in cell proliferation, survival, and migration, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O3/c29-27(33)19-9-6-10-21(15-19)35-26-14-13-20(17-30-26)31-28(34)23-16-25(18-7-2-1-3-8-18)32-24-12-5-4-11-22(23)24/h1-17H,(H2,29,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIPEBSPAVBJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=C(C=C4)OC5=CC=CC(=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)







![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)